5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide
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Description
“5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide” is a compound that contains a pyrazolo[1,5-a]pyridine core . Pyrazolo[1,5-a]pyridine is one of the important cores of nitrogen ring junction heterocyclic compounds . These compounds have been found to be highly used in medicinal chemistry and drug molecule production .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine compounds has been studied extensively. A TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds was developed . The procedure offered multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyridine compounds have been studied. The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .
Scientific Research Applications
Antimetabolites in Purine Biochemical Reactions
Pyrazolo[1,5-a]pyrimidines, which are purine analogues, have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest .
Antitrypanosomal Activity
These compounds have shown significant antitrypanosomal activity . This makes them potential candidates for the development of new drugs against diseases caused by trypanosomes .
Antischistosomal Activity
In addition to their antitrypanosomal activity, these compounds also exhibit antischistosomal activity . Schistosomiasis is a major public health problem in many tropical and subtropical regions, and new treatments are urgently needed .
Inhibitors of Various Enzymes
These compounds have been found to inhibit several enzymes, including HMG-CoA reductase , COX-2 , AMP phosphodiesterase , and KDR kinase . These enzymes are involved in various biological processes and diseases, making these compounds potential therapeutic agents .
Ligands for Peripheral Benzodiazepine Receptors
These compounds have been identified as selective peripheral benzodiazepine receptor ligands . Peripheral benzodiazepine receptors are involved in a variety of physiological functions and pathological conditions, and these compounds could be used to develop new drugs targeting these receptors .
Antimicrobial Agents
These compounds have shown antimicrobial activity , making them potential candidates for the development of new antimicrobial drugs .
Antianxiety Agents
These compounds have been found to have antianxiety effects . This suggests that they could be used to develop new treatments for anxiety disorders .
Agents for the Treatment of Sleep Disorders
Finally, these compounds have been reported to be effective as agents for the treatment of sleep disorders . This opens up a new potential application for these compounds in the field of sleep medicine .
properties
IUPAC Name |
5-methyl-N-pyrazolo[1,5-a]pyridin-5-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-8-6-11(15-18-8)12(17)14-9-3-5-16-10(7-9)2-4-13-16/h2-7H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLGXURTBYVYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide |
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